Alisol A

Nicotinic Receptor Pharmacology Ion Channel Modulation Electrophysiology

Alisol A is the most potent protostane-type inhibitor of α3β4 nicotinic acetylcholine receptors (IC50 1.7 μM) — 1.5- to 2.1-fold more active than Alisol B and its acetates. It uniquely induces G2/M cell cycle arrest with minimal apoptosis, enabling clean interrogation of cell-cycle checkpoints. In ApoE-deficient models, it activates the AMPK/SIRT1 pathway and reduces aortic plaque. Choose this ≥98% HPLC-pure, non-acetylated triterpenoid when experimental rigor demands the highest α3β4 nAChR potency and a non-apoptotic anti-proliferative profile.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
CAS No. 19885-10-0
Cat. No. B190409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol A
CAS19885-10-0
Synonymsalisol A
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
InChIInChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1
InChIKeyHNOSJVWYGXOFRP-UNPOXIGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alisol A (CAS 19885-10-0) – Baseline Identity and Core Pharmacological Profile for Research Sourcing


Alisol A (CAS: 19885-10-0) is a protostane-type triterpenoid compound isolated primarily from the dried rhizomes of Alisma orientale (Alismatis Rhizoma), a botanical widely used in traditional East Asian medicine for the treatment of inflammatory and vascular diseases [1]. It belongs to the alisol family of tetracyclic triterpenoids, which comprises over 100 structurally characterized members with a protostane skeleton featuring a variable side chain at the C-17 position [1]. Alisol A is distinguished within this family by its specific C-23/C-24 hydroxylation pattern and the absence of acetylation at the C-23 or C-24 positions, which critically determines its receptor binding profile and biological activity relative to acetylated congeners [1]. The compound has been demonstrated to interact with multiple molecular targets, including α3β4 nicotinic acetylcholine receptors, farnesoid X receptor (FXR), soluble epoxide hydrolase (sEH), and the AMPK/SIRT1 signaling axis, providing the mechanistic foundation for its anti-atherosclerotic, anti-proliferative, and metabolic regulatory effects [1].

Why Alisol A Cannot Be Substituted with Alisol B or Acetylated Alisol Derivatives in α3β4 nAChR Research


The alisol family of protostane-type triterpenoids exhibits profound functional divergence driven by differential acetylation and hydroxylation patterns, rendering generic substitution scientifically invalid. In the α3β4 nicotinic acetylcholine receptor (nAChR) system expressed in Xenopus oocytes, Alisol A demonstrates an IC50 value of 1.7 ± 0.1 μM, whereas Alisol B exhibits an IC50 of 2.8 ± 0.5 μM, and the acetylated derivatives Alisol B 23-acetate and Alisol C 23-acetate show IC50 values of 2.6 ± 0.7 μM and 3.5 ± 0.3 μM, respectively [1]. This represents a 1.6- to 2.1-fold difference in inhibitory potency between Alisol A and its closest structural analogs [1]. Furthermore, in anti-proliferative assays, the rank order of activity across cell lines diverges markedly: while Alisol B and Alisol B 23-acetate exhibit the highest cytotoxic potential (IC50 values of 6.66–18.01 μM across HepG2, MDA-MB-231, and MCF-7 cells), Alisol A induces distinct cell cycle arrest phenotypes (G2/M phase delay) with minimal apoptosis induction, in contrast to the pronounced apoptotic activity of Alisol B and its acetate derivatives [2]. These quantitative and qualitative differences underscore that substitution with a generic 'alisol' or a related congener without rigorous head-to-head validation introduces unacceptable experimental variability and compromises mechanistic interpretation.

Alisol A: Quantified Differentiation Evidence Versus Alisol B and Alisol B 23-Acetate Across Key Assay Systems


α3β4 Nicotinic Acetylcholine Receptor Inhibition: Superior Potency of Alisol A Versus Alisol B and Acetylated Congeners

In a direct head-to-head comparison using the two-electrode voltage-clamp technique in Xenopus oocytes expressing the α3β4 nACh receptor, Alisol A demonstrated the highest inhibitory potency among the four protostane-type triterpenoids tested [1]. The IC50 value for Alisol A was 1.7 ± 0.1 μM, which was 1.6-fold lower (more potent) than that of Alisol B (2.8 ± 0.5 μM) and 1.5-fold lower than Alisol B 23-acetate (2.6 ± 0.7 μM) [1]. Alisol C 23-acetate exhibited the weakest inhibition with an IC50 of 3.5 ± 0.3 μM, representing a 2.1-fold difference in potency compared to Alisol A [1]. All compounds inhibited the receptor in a reversible, concentration-dependent, and non-competitive manner [1].

Nicotinic Receptor Pharmacology Ion Channel Modulation Electrophysiology

Anti-Proliferative Activity: Distinct Cell Cycle Arrest Profile of Alisol A Versus Apoptosis-Inducing Activity of Alisol B and Alisol B 23-Acetate

A systematic structure-activity relationship study evaluated fourteen protostane-type triterpenoids from Alisma orientalis against HepG2 (hepatocellular carcinoma), MDA-MB-231 (triple-negative breast cancer), and MCF-7 (estrogen receptor-positive breast cancer) cell lines [1]. While Alisol B (compound 3) and Alisol B 23-acetate (compound 4) demonstrated the highest cytotoxic potency—with IC50 values of 16.28, 14.47, and 6.66 μM for Alisol B, and 18.01, 15.97, and 13.56 μM for Alisol B 23-acetate in HepG2, MDA-MB-231, and MCF-7 cells respectively—the study explicitly noted that Alisol A (compound 1) and Alisol A 24-acetate (compound 2) 'induced minimal apoptosis' but instead 'evidently delayed the G2/M phase in HepG2 cells' [1]. All four compounds (Alisol A, Alisol A 24-acetate, Alisol B, and Alisol B 23-acetate) enhanced LC3II expression, indicating autophagy induction [1]. This mechanistic bifurcation establishes that Alisol A engages a fundamentally different cellular response pathway than its acetylated and B-series counterparts despite shared structural ancestry [1].

Cancer Cell Biology Cell Cycle Analysis Apoptosis Autophagy

Anti-Hepatitis B Virus (HBV) Activity: Alisol A Exhibits Defined Antiviral Potency in HBV-Infected 2.2.15 Cells

Alisol A has been demonstrated to inhibit the secretion of hepatitis B virus (HBV) surface antigen in HBV-infected 2.2.15 cells with an IC50 value of 39 μM [1]. This activity has been documented in authoritative database records and primary literature [1]. The antiviral effect distinguishes Alisol A as one of the protostane-type triterpenoids with defined anti-HBV activity, complementing its broader pharmacological profile.

Antiviral Research Hepatitis B Virus Viral Antigen Secretion

AMPK/SIRT1 Pathway Activation: In Vivo Anti-Atherosclerotic Efficacy of Alisol A in ApoE-Deficient Mice

In an in vivo study using ApoE-deficient mice fed a high-fat diet, Alisol A was demonstrated to effectively inhibit arterial plaque formation and block atherosclerosis progression [1]. The compound significantly reduced the expression of inflammatory cytokines in the aorta, including ICAM-1, IL-6, and MMP-9 [1]. Mechanistically, Alisol A activated the AMPK/SIRT1 signaling pathway and upregulated the NF-κB inhibitor IκBα in HepG2 cells, providing a dual mechanism of metabolic regulation and anti-inflammatory action [1]. Alisol A also increased PPARα and PPARδ protein expression in both HepG2 cells and ApoE-/- mouse liver tissue [1].

Atherosclerosis Lipid Metabolism AMPK Signaling Inflammation

Oral Cancer Cell Apoptosis: JNK/p38 MAPK-Mediated Caspase-Dependent Pathway Activation by Alisol A

Alisol A reduced the viability of oral squamous cell carcinoma cell lines SCC-9 and HSC-3, induced sub-G1 phase accumulation, and augmented the number of apoptotic cells [1]. The compound enhanced heme oxygenase-1 (HO-1) expression while suppressing cIAP1 and XIAP protein levels, and triggered activation of caspase-8, -9, and -3 with concomitant PARP cleavage [1]. Critically, inhibition of JNK and p38 MAPKs markedly reduced Alisol A-induced caspase activation, demonstrating that the apoptotic effect is specifically mediated through JNK/p38 MAPK signaling [1].

Oral Cancer MAPK Signaling Caspase Activation Apoptosis

Vendor-Grade Purity Certification: Analytical Specification and QC Traceability for Research Procurement

Alisol A is commercially available as a phyproof® Reference Substance with an assay specification of ≥95.0% (HPLC) from MilliporeSigma Supelco . This grade designation as a 'primary reference standard' indicates that the assigned absolute purity accounts for chromatographic purity, water content, residual solvents, and inorganic impurities, with the exact batch-specific value documented on the certificate of analysis . Alternative vendor Selleck Chemicals reports HPLC purity of 99.83% for specific batches of Alisol A .

Analytical Chemistry Quality Control Reference Standards Procurement

Alisol A (CAS 19885-10-0): Recommended Research Applications Based on Verified Quantitative Evidence


Nicotinic Acetylcholine Receptor Pharmacology: Tool Compound for α3β4 nAChR Inhibition Studies

Alisol A is the most potent protostane-type triterpenoid inhibitor of α3β4 nicotinic acetylcholine receptors, with an IC50 of 1.7 ± 0.1 μM in Xenopus oocyte electrophysiology assays, surpassing Alisol B (2.8 ± 0.5 μM), Alisol B 23-acetate (2.6 ± 0.7 μM), and Alisol C 23-acetate (3.5 ± 0.3 μM) [1]. This 1.5- to 2.1-fold superior potency makes Alisol A the preferred choice for investigations requiring maximal α3β4 nAChR blockade at minimal compound concentrations. The reversible, non-competitive, and concentration-dependent inhibition profile supports applications in ion channel pharmacology, neuropharmacology, and screening of allosteric modulators targeting neuronal nicotinic receptors [1].

Cell Cycle Regulation and Autophagy Research: G2/M Phase Arrest Induction Without Apoptosis Confounding

Alisol A is uniquely suited for studies requiring cell cycle arrest in the G2/M phase without the confounding effects of apoptosis induction [1]. Unlike Alisol B and Alisol B 23-acetate, which primarily induce apoptotic cell death in HepG2, MDA-MB-231, and MCF-7 cancer cell lines, Alisol A produces minimal apoptosis while effectively delaying G2/M phase progression [1]. The compound also enhances LC3II expression, confirming autophagy induction [1]. This mechanistic profile enables clean interrogation of cell cycle checkpoints, autophagy-lysosomal pathways, and non-apoptotic anti-proliferative mechanisms in hepatocellular carcinoma and breast cancer models [1].

Cardiovascular and Metabolic Disease Models: In Vivo Anti-Atherosclerosis Studies with Validated AMPK/SIRT1 Activation

Alisol A is validated in ApoE-deficient mice as an effective inhibitor of arterial plaque formation and atherosclerosis progression, with demonstrated reduction of aortic inflammatory cytokines (ICAM-1, IL-6, MMP-9) and activation of the AMPK/SIRT1 signaling pathway [1]. The compound also increases PPARα and PPARδ expression and upregulates the NF-κB inhibitor IκBα [1]. These in vivo efficacy data support the use of Alisol A in preclinical cardiovascular disease research, particularly in models requiring AMPK/SIRT1 pathway activation, lipid metabolism regulation, or anti-inflammatory intervention in atherosclerotic contexts [1].

Analytical Reference Standard Applications: HPLC Method Development and QC Release Testing

Alisol A is available as a phyproof® Reference Substance with ≥95.0% HPLC purity and assigned absolute purity accounting for chromatographic purity, water, residual solvents, and inorganic impurities [1]. Batch-specific certificates of analysis provide full traceability, with vendor-reported purity values reaching 99.83% by HPLC for certain batches [2]. This analytical-grade material supports method development and validation for HPLC, LC-MS, and quantitative NMR applications, as well as quality control release testing for botanical extracts containing Alismatis Rhizoma, phytopharmaceutical formulations, and research-grade chemical libraries [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.